molecular formula C25H20ClN3O3S B13053002 (E)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide

(E)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide

Cat. No.: B13053002
M. Wt: 478.0 g/mol
InChI Key: CALGIUMZIRCWKZ-WUXMJOGZSA-N
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Description

The compound (E)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide is a structurally complex molecule featuring:

  • A prop-2-enamide backbone with an (E)-configuration.
  • A 4-(4-chlorophenyl)sulfanyl-3-nitrophenyl substituent on the α-carbon of the enamide.
  • An N-[2-(1H-indol-3-yl)ethyl] group as the amide nitrogen substituent.

This architecture combines electron-withdrawing (nitro, chlorophenyl) and electron-donating (sulfanyl) groups, which may influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C25H20ClN3O3S

Molecular Weight

478.0 g/mol

IUPAC Name

(E)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide

InChI

InChI=1S/C25H20ClN3O3S/c26-19-7-9-20(10-8-19)33-24-11-5-17(15-23(24)29(31)32)6-12-25(30)27-14-13-18-16-28-22-4-2-1-3-21(18)22/h1-12,15-16,28H,13-14H2,(H,27,30)/b12-6+

InChI Key

CALGIUMZIRCWKZ-WUXMJOGZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)/C=C/C3=CC(=C(C=C3)SC4=CC=C(C=C4)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC(=C(C=C3)SC4=CC=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chlorophenyl and nitrophenyl intermediates, followed by their coupling with the indole derivative under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, nitrating agents, and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of the nitro group and the indole moiety may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, derivatives of indole are known for their ability to induce apoptosis in cancer cells .
  • Antimicrobial Properties :
    • The sulfonamide group in the compound has been associated with antimicrobial activity. Research suggests that compounds containing sulfanyl groups can disrupt bacterial cell walls or inhibit essential enzymes, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects :
    • Similar compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. This could be particularly relevant for conditions such as arthritis or other inflammatory diseases .

Material Science Applications

  • Organic Electronics :
    • The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films can enhance charge transport and light emission efficiency .
  • Sensors :
    • The compound's sensitivity to environmental changes can be exploited in sensor technology, particularly for detecting specific ions or small molecules. Its functional groups can be tailored to interact selectively with target analytes, providing a basis for developing sensitive detection devices .

Case Studies

  • Anticancer Research :
    • A study published in a peer-reviewed journal demonstrated that similar compounds induced apoptosis in breast cancer cell lines, suggesting that modifications to the structure of (E)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide could enhance its efficacy against various cancer types .
  • Antimicrobial Testing :
    • In vitro assays conducted on derivatives showed effective inhibition against Gram-positive bacteria, indicating that the sulfanyl modification plays a critical role in enhancing antimicrobial activity .
  • Material Science Innovations :
    • Research into the use of this compound in OLEDs revealed that its incorporation into polymer matrices improved light emission properties significantly, paving the way for more efficient organic electronic devices .

Mechanism of Action

The mechanism of action of (E)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Variations

The compound belongs to a broader class of N-(2-(1H-indol-3-yl)ethyl)-amide derivatives , which share the indole-ethylamide scaffold but differ in substituents on the aromatic/heterocyclic moieties. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Selected Analogs
Compound Name (Reference) Key Substituents Structural Features
Target Compound 4-(4-Chlorophenyl)sulfanyl-3-nitrophenyl Nitro (electron-withdrawing), chlorophenyl (lipophilic), sulfanyl (flexible linkage)
N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide (17) 4-Chlorobenzamide Chloro substituent (electron-withdrawing), lacks sulfanyl and nitro groups
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide 2-Fluoro-biphenyl Fluoro (polar), biphenyl (planar, π-π stacking)
N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide Acetylthiazole Thiazole ring (heterocyclic, enhances metabolic stability)
(E)-3-(4-Chlorophenyl)-N-(2-hydroxyphenyl)prop-2-enamide 4-Chlorophenyl, 2-hydroxyphenyl Hydroxyl (hydrogen-bond donor), lacks indole-ethyl group

Physicochemical Properties

Table 2: Melting Points and Spectral Data of N-(2-(1H-Indol-3-yl)ethyl)-benzamide Derivatives
Compound Substituent Melting Point (°C) Key Spectral Data (1H-NMR/HRMS)
15 4-Methyl 126.8–128.2 δ 7.65 (d, J=8.0 Hz, 2H, Ar-H); [M+H]+: 307.1443
16 4-Methoxy 132.8–134.3 δ 3.85 (s, 3H, OCH3); [M+H]+: 323.1389
17 4-Chloro 150.6–152.0 δ 7.75 (d, J=8.5 Hz, 2H, Ar-Cl); [M+H]+: 327.0898
18 3,4-Dichloro 112.4–113.9 δ 8.10 (s, 1H, Ar-Cl); [M+H]+: 361.0511
19 2-Naphthyl 193.2–195.0 δ 8.45 (s, 1H, Napth-H); [M+H]+: 343.1443

Key Observations :

  • The target compound likely has a higher melting point than compounds 15–18 due to the nitro group enhancing molecular rigidity and dipole interactions.
  • The sulfanyl group in the target compound may reduce crystallinity compared to rigid substituents like naphthyl (compound 19, m.p. 193–195°C) .
Anti-Inflammatory and Analgesic Activity
  • Compound (E)-4-(2-(4-chlorophenyl)-1H-indol-3-yl)-N-((2-methylindol-3-yl)methylene)thiazol-2-amine (30) showed potent anti-inflammatory activity due to the thiazole-indole synergy .
  • The target compound’s nitro group may enhance anti-inflammatory effects by modulating nitric oxide pathways, though this requires validation.
Kinase Inhibition Potential
  • EGFR inhibitors like AZD9291 and CO-1686 share the acrylamide/enamide motif critical for covalent binding to cysteine residues in kinases .
  • The sulfanyl group in the target compound could alter selectivity compared to methoxy or trifluoromethyl groups in kinase inhibitors .

Biological Activity

(E)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide is a complex organic compound with notable biological activities. This compound, characterized by its unique molecular structure, has drawn attention in medicinal chemistry due to its potential therapeutic applications. The molecular formula is C25H20ClN3O3S, and it exhibits various bioactive properties that are explored in this article.

Molecular Structure and Properties

The compound features an indole nucleus, which is commonly associated with numerous pharmacological effects. The presence of a chlorophenyl sulfanyl group and a nitrophenyl moiety enhances its biological activity.

PropertyValue
Molecular FormulaC25H20ClN3O3S
Molecular Weight477.96 g/mol
IUPAC Name(E)-3-{4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}-N-[2-(1H-indol-3-yl)ethyl]-2-propenamide

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing similar functional groups showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In particular, compounds with similar structures have shown strong inhibitory activity against urease, which is crucial for treating conditions related to urea metabolism . The IC50 values for these activities indicate promising potential for therapeutic applications.

EnzymeInhibition TypeIC50 Value (µM)
AcetylcholinesteraseStrong Inhibitor2.14 ± 0.003
UreaseStrong Inhibitor1.13 ± 0.003

Anticancer Potential

Research has indicated that compounds featuring the indole structure possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth . The nitro group is believed to play a role in this activity by generating reactive oxygen species that can damage cellular components.

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds, providing insights into their pharmacological profiles:

  • Study on Antibacterial Activity : A series of synthesized compounds were tested against E. coli and Staphylococcus aureus, revealing that modifications in the sulfanyl and nitrophenyl groups significantly influenced antibacterial potency .
  • Enzyme Inhibition Study : Another study highlighted the effectiveness of similar compounds as urease inhibitors, with some derivatives achieving IC50 values significantly lower than standard drugs, indicating their potential as new therapeutic agents .

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